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sodium;12-hydroxyoctadecanoate

Cat. No.: B7823234
M. Wt: 322.5 g/mol
InChI Key: NTVDGBKMGBRCKB-UHFFFAOYSA-M
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Description

Contextual Significance of Hydroxystearate Derivatives in Supramolecular Chemistry and Materials Science

Hydroxystearate derivatives, particularly 12-hydroxystearic acid (12-HSA) and its salts, are renowned for their capacity as low-molecular-mass organogelators (LMOGs). scielo.brresearchgate.net These molecules can self-assemble in organic liquids to form extensive three-dimensional networks, known as self-assembled fibrillar networks (SAFINs), which immobilize the solvent and create a gel. scielo.brresearchgate.net The significance of these derivatives lies in their ability to form robust organogels at very low concentrations, sometimes less than 1 wt%. georgetown.edu

The presence of a hydroxyl group on the fatty acid chain is crucial. georgetown.edu This functional group, along with the carboxylic acid headgroup, facilitates the formation of extensive hydrogen-bonding networks, which are a primary driving force for the self-assembly process. researchgate.net The chirality of (R)-12-hydroxystearic acid, derived from castor oil, further influences the morphology of the self-assembled structures, often leading to the formation of twisted or helical fibers. researchgate.net This ability to create complex, hierarchical structures from simple molecular building blocks is a cornerstone of supramolecular chemistry.

In materials science, these organogels are explored for a wide range of applications. Their self-assembled fibrillar networks can serve as templates for the synthesis of inorganic nanomaterials, such as silica (B1680970), Fe₂O₃, and CuO, with controlled morphologies. scielo.brresearchgate.net The rheological properties of these gels, including their thixotropic behavior (the ability to become fluid when agitated and return to a gel state at rest), make them valuable in lubricants, cosmetics, and coatings. georgetown.eduvulcanchem.comacs.org

Evolution of Research Paradigms for Fatty Acid Salts in Self-Assembly

The study of fatty acid salts has evolved considerably. Initially, the focus was on their behavior in aqueous solutions, where they are known to form micelles and other aggregates, a fundamental concept in colloid and surface science. However, the low solubility of long-chain saturated fatty acid salts, like sodium stearate, in water limited their applications. cir-safety.org

A significant paradigm shift occurred with the exploration of these salts in non-aqueous environments and the investigation of modified fatty acids. The introduction of a hydroxyl group, as seen in 12-hydroxystearic acid, dramatically altered the self-assembly behavior, enabling the formation of stable organogels. scielo.br Research has moved towards understanding the intricate interplay between the molecular structure of the fatty acid salt and the resulting macroscopic properties of the gel.

Modern research employs a multi-faceted approach, combining advanced characterization techniques to probe the self-assembly process across different length scales. Techniques such as scanning and transmission electron microscopy reveal the fibrillar morphology of the network, while X-ray diffraction provides insights into the molecular packing within the crystalline fibers. georgetown.edu Spectroscopic methods like FTIR are used to study the hydrogen-bonding interactions. scielo.br Furthermore, molecular dynamics simulations are increasingly used to model the aggregation process and understand the influence of factors like counterions on the structure of the self-assembled aggregates. acs.org

The focus has also expanded to include the effect of the counterion on the self-assembly process. Studies have shown that the size and nature of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺) can significantly influence the gelation efficiency, mechanical strength, and the handedness of the helical fibers formed by 12-hydroxystearate salts. researchgate.net

Scope and Objectives of Contemporary Investigations into Sodium 12-Hydroxyoctadecanoate (B1258542) Systems

Current research on sodium 12-hydroxyoctadecanoate and related systems is driven by the desire to design new materials with tailored properties for specific applications. The primary objectives of these investigations include:

Elucidating the Gelation Mechanism: A central goal is to gain a fundamental understanding of the self-assembly process. This involves studying the kinetics of fiber formation, the role of solvent-gelator interactions, and the thermodynamic parameters governing gelation. researchgate.net Hansen solubility parameters are being used to predict the gelation ability of 12-HSA in various solvents. mdpi.com

Controlling Nanostructure and Morphology: Researchers are exploring methods to control the morphology of the self-assembled fibrillar networks. This includes investigating the effects of cooling rates during gel formation, the influence of additives, and the impact of the counterion on the dimensions and twisting of the fibers. researchgate.netacs.org

Tuning Rheological Properties: A key objective is to tailor the mechanical properties of the organogels, such as their stiffness, elasticity, and thixotropic recovery time. This is crucial for applications in areas like lubrication and cosmetics, where specific flow behaviors are required. georgetown.eduresearchgate.net

Developing Novel Applications: Contemporary studies are focused on harnessing the unique properties of sodium 12-hydroxyoctadecanoate for advanced applications. This includes its use as a template for creating porous inorganic materials, as a structuring agent in food and pharmaceutical formulations, and as a component in smart materials that respond to external stimuli. scielo.brresearchgate.net

The synthesis of sodium 12-hydroxyoctadecanoate is typically achieved through the neutralization of 12-hydroxystearic acid with a sodium base, such as sodium hydroxide (B78521). vulcanchem.com

PropertyValueReference
Molecular FormulaC₁₈H₃₅NaO₃ vulcanchem.com
Molecular Weight322.46 g/mol vulcanchem.com
AppearanceCream-colored solid chemicalbook.com

Detailed research findings indicate that the self-assembly of 12-hydroxystearate is primarily driven by hydrogen bonding between the hydroxyl groups and the carboxylate headgroups. researchgate.net Molecular dynamics simulations have shown that for sodium 12-hydroxystearate, the sodium ion coordinates with the carboxylate groups, influencing the packing of the molecules and the resulting aggregate structure. acs.org The table below summarizes key findings from rheological studies of 12-hydroxystearic acid organogels, which provide a basis for understanding the mechanical properties of the sodium salt systems.

ParameterObservationSignificanceReference
Storage Modulus (G') and Loss Modulus (G'')G' is significantly higher than G'' in the gel state, and both are largely independent of frequency.Indicates the formation of a stable, solid-like gel network. researchgate.net
ThixotropyGels exhibit shear-thinning behavior and can recover their structure after the cessation of shear.Useful for applications requiring flow under stress and subsequent solidification. georgetown.eduacs.org
Critical Gelation Concentration (CGC)Gels can be formed at low concentrations of the gelator.Demonstrates the high efficiency of the gelator in structuring the liquid. georgetown.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NaO3 B7823234 sodium;12-hydroxyoctadecanoate

Properties

IUPAC Name

sodium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVDGBKMGBRCKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Pathways

Synthesis of Sodium 12-Hydroxyoctadecanoate (B1258542) via Neutralization Reactions

The primary method for synthesizing sodium 12-hydroxyoctadecanoate is through a direct neutralization reaction. This process involves treating 12-hydroxystearic acid (12-HSA) with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH). The reaction entails the deprotonation of the carboxylic acid group on the 12-HSA molecule by the hydroxide ion, resulting in the formation of the sodium salt (sodium 12-hydroxyoctadecanoate) and water.

Optimization of Reaction Conditions for Sodium Salt Formation

The efficiency and yield of the neutralization reaction can be influenced by several factors. To achieve optimal sodium salt formation, reaction conditions are carefully controlled. The process typically involves adding a dilute solution of sodium hydroxide to a heated dispersion of 12-hydroxystearic acid in water, often just below boiling temperature, with vigorous stirring to ensure complete reaction. wikipedia.org The resulting sodium salt can then be collected, frequently by spray drying, as it can be challenging to filter. wikipedia.org

Recent advancements in green chemistry have explored solvent-free methods for preparing carboxylate salts. medcraveonline.com Techniques like grindstone neutralization, where the solid acid and base are ground together, can offer a more environmentally friendly and efficient alternative by eliminating the need for solvents and reducing reaction times. medcraveonline.com The reactivity in such solid-phase reactions is influenced by the acidity and basicity of the reactants. medcraveonline.com

Precursor Chemistry: Production of 12-Hydroxystearic Acid

The essential precursor for sodium 12-hydroxyoctadecanoate is 12-hydroxystearic acid (12-HSA). This C18 hydroxy fatty acid is not typically found in its saturated form in nature but is produced from a readily available renewable resource. researchgate.netmdpi.com

Catalytic Hydrogenation of Ricinoleic Acid from Natural Sources

12-Hydroxystearic acid is commercially produced from castor oil. castoroil.inpenpet.com Castor oil is unique among vegetable oils in that its fatty acid profile is dominated by ricinoleic acid, which constitutes up to 85-91% of the oil in the form of triglycerides. castoroil.ingoogle.com Ricinoleic acid is an 18-carbon unsaturated fatty acid that features a hydroxyl group at the 12th carbon, the same position as in 12-HSA.

The conversion process involves the catalytic hydrogenation of the double bond present in the ricinoleic acid molecule. researchgate.netpenpet.com This saturation reaction transforms the liquid ricinoleic acid into the solid, waxy 12-hydroxystearic acid. castoroil.in The process can be performed on castor oil directly to produce hydrogenated castor oil (HCO), from which 12-HSA is then isolated via saponification and subsequent acidification. wikipedia.orgcastoroil.in Alternatively, the castor oil can first be hydrolyzed to yield free ricinoleic acid, which is then hydrogenated. google.comgoogle.com

The conditions for catalytic hydrogenation can vary, impacting the yield and purity of the final product.

ParameterCondition 1Condition 2
CatalystNickel-based catalyst (e.g., Nysofact IQ 101)Not specified
Temperature120°CRoom Temperature
Pressure20 bar40 psi
SolventNone specifiedAlcohol
Reference google.comgoogle.com castoroil.in

Advanced Chemical Modification and Derivatization Strategies

The presence of both a carboxylic acid and a secondary hydroxyl group makes 12-hydroxystearic acid a versatile molecule for further chemical modification and the synthesis of a wide range of derivatives.

Synthesis of Amide and Ester Derivatives of 12-Hydroxystearic Acid

Ester Derivatives: Esters of 12-hydroxystearic acid can be synthesized through various standard esterification methods. researchgate.net This includes the direct reaction of 12-HSA with a monohydric alcohol, which can be catalyzed by an acid such as anhydrous hydrogen chloride. google.com For instance, reacting 12-HSA with methanol produces 12-hydroxystearic acid methyl ester. google.com Another route is the transesterification of existing esters, such as the methyl or ethyl esters of 12-HSA, with other alcohols. google.com The hydroxyl group on the 12th carbon can also participate in esterification, allowing for the creation of polyesters, for example, by reacting with anhydrides like succinic anhydride. nih.gov

Amide Derivatives: Amide derivatives are also accessible from 12-hydroxystearic acid. researchgate.net A common synthetic route for forming amides from carboxylic acids involves a two-step process. First, the carboxylic acid is converted to a more reactive acid halide, such as an acid chloride, using a halogenating agent like thionyl chloride or oxalyl chloride. google.com This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. google.comsphinxsai.com This method allows for the synthesis of a diverse range of N-substituted amides of 12-hydroxystearic acid. researchgate.net

Exploration of Alternative Counterions in 12-Hydroxystearate Salt Formation

While sodium is a common counterion, salts of 12-hydroxystearic acid can be formed with various other metal cations, leading to materials with different physical properties. These salts are often referred to as metallic soaps.

Lithium 12-hydroxystearate is the most prevalent metallic soap and is a key component in many lubricating greases due to its high thermal stability and water resistance. wikipedia.orgacs.org Calcium salts are also used in grease manufacturing. castoroil.in The choice of counterion significantly affects the aggregation behavior and, consequently, the rheological properties of the material. nih.gov

CounterionKey Properties/ObservationsPrimary Application
Sodium (Na+)Forms stable salts, often used as a baseline for comparison. nih.govGreases, emulsifiers. castoroil.in
Lithium (Li+)Forms aggregates with more efficient packing and a higher frequency of hydrogen bonding compared to the sodium salt. acs.orgnih.gov This contributes to a higher melting temperature and water resistance. acs.orgnih.govHigh-performance and water-resistant lubricating greases. wikipedia.orgacs.org
Calcium (Ca2+)Known for imparting good water resistance to greases. castoroil.inLubricating greases. castoroil.in
Amino Counterions (e.g., Ethanolamine)Used to decrease the Krafft temperature and improve the solubility of fatty acids in aqueous solutions. mdpi.comAqueous formulations, solubilizers. mdpi.com

Studies comparing lithium and sodium 12-hydroxystearate have shown that the lithium salt produces aggregates with more efficient packing at the head group. nih.gov This superior ordering is linked to the high melting temperature and performance characteristics of lithium-based greases. acs.orgnih.gov

Supramolecular Assembly and Self Organization Phenomena

Fundamental Principles of Low-Molecular-Weight Organogelation

Low-molecular-weight organogelators (LMWGs), such as sodium 12-hydroxyoctadecanoate (B1258542), are small molecules that can self-assemble in an organic solvent to form a gel. wisdomlib.orgresearchgate.net The gelation process is not based on the formation of covalent bonds, but rather on the spontaneous organization of gelator molecules into long, one-dimensional structures like fibers or ribbons. researchgate.netresearchgate.net These fibers subsequently become physically entangled and cross-linked, creating a three-dimensional network that immobilizes the solvent molecules within its interstices, leading to the formation of a semi-solid gel. researchgate.netwikipedia.org

The formation of these self-assembled fibrillar networks (SAFiNs) is driven by a combination of specific, non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netresearchgate.net The stability of the resulting gel depends on the equilibrium between the assembled network and the dissolved gelator molecules. wikipedia.org A key characteristic of an effective LMWG is its ability to form a stable gel at a low minimum gelation concentration (MGC). wikipedia.org

Molecular Architecture and Intermolecular Interaction Mechanisms

The specific molecular structure of sodium 12-hydroxyoctadecanoate, featuring a long hydrocarbon tail, a hydroxyl group at the 12th carbon, and an ionic carboxylate head group, dictates the nature of its self-assembly. The precise positioning of these functional groups facilitates a variety of intermolecular interactions that cooperatively drive the formation of fibrillar aggregates. researchgate.net

Hydrogen bonding is a primary driving force in the self-assembly of sodium 12-hydroxyoctadecanoate and its parent acid, 12-hydroxystearic acid (12-HSA). researchgate.netresearchgate.net The key functional groups involved are the secondary hydroxyl (-OH) group located along the fatty acid chain and the carboxylate head group (-COO⁻Na⁺). researchgate.net

Molecular dynamics simulations and experimental studies have shown that the hydroxyl groups can form intermolecular hydrogen bonds, creating chains or ring-like motifs that are crucial for the longitudinal growth of the molecular assemblies into fibers. researchgate.netdrexel.edu This unidirectional hydrogen bonding along the fiber axis is a defining feature of the self-assembly process. researchgate.net In the sodium salt, the carboxylate group can also participate in hydrogen bonding, often with residual water molecules or the hydroxyl groups of other gelator molecules, further stabilizing the network. nih.gov The ability of the 12-hydroxyl group to form these extensive hydrogen bond networks is considered a critical factor for efficient gelation. researchgate.net

The linear, flexible nature of the octadecanoate tail allows molecules to align parallel to one another, maximizing the contact area and the cumulative strength of these dispersion forces. acs.org This close packing contributes significantly to the crystallinity and thermal stability of the resulting fibers. researchgate.net Although considered weaker than hydrogen or electrostatic bonds on an individual basis, the collective effect of van der Waals forces along the entire length of the hydrocarbon chains is substantial, playing an essential role in holding the fibrillar structures together. researchgate.netuobabylon.edu.iq

The ionic character of sodium 12-hydroxyoctadecanoate introduces strong electrostatic interactions that are fundamental to its aggregation behavior. researchgate.netnih.gov The molecule consists of a negatively charged carboxylate anion (R-COO⁻) and a positively charged sodium cation (Na⁺). The attraction between these opposite charges is a powerful force driving self-assembly. mdpi.com

Studies on similar sodium carboxylate systems have shown that sodium ions play a critical role in inducing gelation, a capability not shared by some other cations. nih.gov The Na⁺ ions can act as bridges, forming ion multiplets that link the carboxylate head groups of different molecules. nih.gov This electrostatic cross-linking enhances the stability of the aggregates and can influence the formation of ordered superstructures. nih.govnih.gov The balance between electrostatic repulsion among the negatively charged carboxylate groups and the attractive forces mediated by the sodium counterions is crucial for controlling the morphology and stability of the self-assembled network. mdpi.com

Mechanistic Insights into Self-Assembled Fibrillar Network (SAFiN) Formation

The formation of a macroscopic gel from individual sodium 12-hydroxyoctadecanoate molecules is a hierarchical process that begins at the molecular level and extends to a volume-filling network. researchgate.netnih.gov This process is governed by the principles of molecular recognition and programmed self-assembly, where the information required to build the final structure is encoded within the gelator molecule itself. nih.gov

The initial step in the formation of the fibrillar network often involves the association of a few molecules into a primary nucleus, which may take the form of a dimer or other small aggregate. researchgate.net For the parent acid, 12-HSA, head-to-head dimerization of the carboxylic acid groups is a well-established motif. drexel.edunih.gov In the case of the sodium salt, the initial aggregation is driven by the combination of hydrogen bonding, van der Waals forces, and the strong electrostatic interactions previously discussed.

Once these initial nuclei are formed, they grow preferentially in one dimension to form high-aspect-ratio fibers. researchgate.net This anisotropic, or one-dimensional, growth is a hallmark of LMWG self-assembly. researchgate.net The hydrogen bonding capability of the 12-hydroxyl group is particularly important for promoting this longitudinal, epitaxial growth, allowing molecules to stack along a common axis. researchgate.net X-ray scattering studies on related systems have revealed that the molecules pack into lamellar structures within the fibers, indicating a high degree of order. mdpi.comnih.gov

Structural Characteristics of Self-Assembled Lamellae
ParameterDescriptionTypical ValueReference
d-spacingThe distance between repeating lamellar units (bilayers) within the self-assembled fibers.~49.5 Å mdpi.com

These crystalline fibers eventually grow to a sufficient length that they begin to interact and entangle, forming junction zones that establish the three-dimensional SAFiN responsible for entrapping the solvent and creating the gel. researchgate.net

Impact of Molecular Chirality on Fibril Handedness and Aggregate Structures

The chirality inherent to the 12-hydroxyoctadecanoate molecule, arising from the stereocenter at the C12 position, plays a pivotal role in directing the handedness of the resulting fibrillar aggregates. The specific configuration of this chiral center can lead to the formation of helical structures with a preferred twist, a phenomenon observed in related systems like 12-hydroxystearic acid (12-HSA). In aqueous solutions, the chirality of 12-HSA molecules has been shown to enable the formation of remarkable self-assemblies such as twisted ribbons and multilamellar tubes, particularly in the presence of specific counterions. mdpi.com While direct studies on the sodium salt are limited, the principles of chirality transfer from the molecular to the supramolecular level suggest that the enantiomeric purity of sodium 12-hydroxyoctadecanoate will determine the helical preference of its aggregates.

Solvophobic and Amphiphilic Assembly Pathways

As an amphiphilic molecule, sodium 12-hydroxyoctadecanoate possesses both a hydrophilic carboxylate headgroup and a hydrophobic long alkyl chain. This dual nature is the primary driver for its self-assembly in various solvents. The assembly process is a classic example of the interplay between solvophobic and amphiphilic effects.

In aqueous environments, the hydrophobic tails of the molecules tend to minimize contact with water, leading to aggregation. This hydrophobic interaction, coupled with the electrostatic repulsion between the carboxylate headgroups, results in the formation of various aggregate structures. nih.gov The process begins with the aggregation of individual molecules due to the hydrophobic interactions of their alkyl chains, while the peptide head groups are pulled away due to electrostatic repulsion, initially forming spherical micelles. These micelles can then merge due to further hydrophobic interactions. nih.gov

In nonpolar organic solvents, the assembly is driven by the interaction between the polar headgroups, which seek to create a favorable microenvironment shielded from the nonpolar solvent. This can lead to the formation of reverse micelles or other aggregates where the polar groups are sequestered in the core. The self-assembly of amphiphilic molecules in a liquid phase can lead to the formation of unique structures. kinampark.com

Influence of External Stimuli and Environmental Factors on Assembly Dynamics

The self-assembly of sodium 12-hydroxyoctadecanoate is highly sensitive to external conditions. Factors such as solvent composition, temperature changes, and the presence of other ions can significantly influence the kinetics and thermodynamics of aggregation, leading to a diverse range of macroscopic structures.

Solvent Polarity and its Effect on Gelation versus Crystallization

The polarity of the solvent plays a critical role in determining whether sodium 12-hydroxyoctadecanoate will form a gel or crystallize. In apolar solvents, the dominant interactions are hydrogen bonding and van der Waals forces between the gelator molecules, which favor the formation of fibrous networks characteristic of gels. For the related compound (R)-12-hydroxystearic acid, fibrous aggregates are typically obtained in apolar solvents, leading to gels with robust mechanical properties. nih.gov

Conversely, in more polar solvents, the solvent molecules can compete for hydrogen bonding sites on the 12-hydroxyoctadecanoate molecule, potentially disrupting the formation of an extended fibrillar network and favoring crystallization instead. In more polar environments, (R)-12-hydroxystearic acid tends to form spherulitic aggregates. nih.gov The solubility of the compound in the solvent is a key determinant; gelation is often described as a frustrated crystallization, occurring when the solute has limited solubility.

Table 1: Effect of Solvent Polarity on Aggregate Morphology of (R)-12-Hydroxystearic Acid

SolventPolarityPredominant Aggregate MorphologyMacroscopic Outcome
HexaneApolarFibersGel
AcetonitrilePolarSpherulitesCrystalline
Paraffin OilApolarFibersGel

This table is based on data for the closely related compound (R)-12-hydroxystearic acid and is illustrative of the expected behavior for sodium 12-hydroxyoctadecanoate.

Cooling Rate Effects on Crystalline Microstructure and Gelation Kinetics

The rate at which a solution of sodium 12-hydroxyoctadecanoate is cooled has a profound impact on the resulting microstructure and, consequently, the properties of the gel. The crystallization kinetics of molecules containing a 12-OH group are dependent on the cooling rate. researchgate.netepa.gov

Rapid cooling generally leads to the formation of smaller, more numerous crystalline domains, resulting in a more branched and finer network structure. researchgate.net This is because a fast cooling process does not allow sufficient time for the gelator nuclei to evolve from a metastable to a stable state. researchgate.net In the case of 12-hydroxystearic acid organogels, rapid cooling has been shown to produce smaller crystal sizes and improved viscoelastic properties. researchgate.net

Conversely, slow cooling allows for more ordered crystal growth, leading to the formation of larger, more well-defined fibers. nih.gov This can result in gels with different mechanical properties, such as higher stiffness but potentially lower elasticity. Studies on 12-hydroxystearic acid have shown that at a high cooling rate (30 °C/min), a small spherulitic microstructure with high branching is produced, while a low cooling rate (1 °C/min) yields a fibrillar structure with more organized and thicker crystal formations. researchgate.net

Table 2: Influence of Cooling Rate on the Microstructure of 12-Hydroxystearic Acid Gels

Cooling RateResulting Microstructure
FastSmaller crystals, more branched network
SlowLarger, more organized fibrillar structures

This data is based on studies of the related compound 12-hydroxystearic acid.

Gelation Behavior in Ionic Liquid Environments (Ionogels)

Ionic liquids (ILs) provide a unique environment for the gelation of sodium 12-hydroxyoctadecanoate, leading to the formation of "ionogels." These materials combine the properties of the IL with the structural network of the gelator. The gelation of 12-hydroxystearic acid in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) occurs through the formation of entangled networks of thin fibers. researchgate.net

The morphology of the gelation at the interface in IL-in-water Pickering emulsions can be manipulated by altering the cooling rate. researchgate.net This provides a method for controlling the transport of solid particles into the dispersed phase. researchgate.net The self-assembly of 12-hydroxystearic acid in ionic liquids can be influenced by the structure of the ionic liquid itself, with the nanostructure of the IL playing a role in the resulting gel properties.

Counterion Effects on Supramolecular Architecture

The nature of the counterion associated with the 12-hydroxyoctadecanoate carboxylate group has a significant influence on the resulting supramolecular architecture. While this article focuses on the sodium salt, it is instructive to compare its behavior with that of other alkali metal salts, such as lithium 12-hydroxyoctadecanoate.

Molecular dynamics simulations have revealed that the lithium salt produces aggregates with more efficient packing at the headgroup and a higher frequency of hydroxyl hydrogen bonding compared to the sodium salt. nih.gov This enhanced ordering in the lithium salt explains its higher melting temperature. nih.gov The greater frequency of hydrogen bonding in the lithium salt aggregates also leads to fewer solvent-exposed hydrogen bond partners, which contributes to its use in high-temperature and water-resistant greases. nih.gov

Quantum mechanical calculations have shown that both lithium acetate (B1210297) and sodium acetate dimers form a C2h-symmetric structure, and these dimers are stable enough to be modeled as pseudocovalent complexes in simulations. nih.gov These findings underscore the critical role that the counterion plays in modulating the intermolecular interactions that govern the self-assembly and macroscopic properties of 12-hydroxyoctadecanoate salts. nih.govrsc.org

Table 3: Comparison of Lithium and Sodium 12-Hydroxystearate Aggregate Properties

PropertyLithium 12-HydroxystearateSodium 12-Hydroxystearate
Headgroup Packing EfficiencyMore EfficientLess Efficient
Hydroxyl Hydrogen Bonding FrequencyHigherLower
Resulting Aggregate OrderingHigherLower

This data is derived from molecular dynamics simulation studies. nih.gov

Comparative Analysis of Sodium 12-Hydroxystearate versus Lithium 12-Hydroxystearate Aggregates

Salts of 12-hydroxystearate are widely used as thickeners in lubricating greases, with the lithium salt, lithium 12-hydroxystearate, being particularly prevalent due to its favorable properties. acs.orgnyelubricants.comstle.org Greases formulated with lithium 12-hydroxystearate typically exhibit superior performance, including better resistance to water and heat, compared to those made with sodium soaps. stle.orghexagon-europe.com These macroscopic differences in performance are rooted in the distinct ways the sodium and lithium salts self-assemble at the molecular level.

Molecular simulations have shown that lithium 12-hydroxystearate forms more efficiently packed aggregates than sodium 12-hydroxystearate. acs.orgnih.gov This efficient packing is a contributing factor to the higher melting temperature and greater mechanical stability observed in lithium-based greases. nih.govacs.org The difference in aggregation is also influenced by the initial dimer formation. While the sodium-carboxylate system tends to form a diagonally symmetric dimer, the lithium-carboxylate system can form two stable dimer structures: a centrally symmetric and a diagonally symmetric form. drexel.edu The ability of the lithium salt to form these varied and stable initial building blocks contributes to its more effective and robust aggregate network.

This propensity for superior ordering in the lithium salt helps explain its widespread use in high-performance and water-resistant greases. nih.gov The structural rationale provided by these molecular-level insights aligns with the empirically observed rheological properties of greases formulated with these two thickeners. acs.org

PropertySodium 12-Hydroxystearate AggregatesLithium 12-Hydroxystearate Aggregates
Packing EfficiencyLess efficientMore efficient acs.orgnih.gov
Dominant Dimer SymmetryDiagonally symmetric drexel.eduCentrally and diagonally symmetric drexel.edu
Resulting Grease PropertiesMore sensitive to water, lower heat resistance hexagon-europe.comHigher water resistance, higher melting point, better thermal stability nyelubricants.comnih.gov

Quantum Mechanical and Molecular Dynamics Simulations of Head Group Packing and Hydrogen Bonding Frequency

To understand the structural differences between sodium and lithium 12-hydroxystearate aggregates, researchers have employed quantum mechanical (QM) calculations and molecular dynamics (MD) simulations. nih.govacs.org These computational methods provide a detailed view of the molecular interactions, particularly concerning the packing of the carboxylate head groups and the frequency of hydrogen bonding among the hydroxyl groups.

QM calculations have been used to determine the structure and complexation energies of model dimers, such as sodium acetate and lithium acetate. nih.gov These studies revealed that both the lithium and sodium acetate dimers can form a C₂h-symmetric structure. nih.govacs.org The stability of these dimers allows them to be modeled as fundamental units in larger-scale MD simulations. nih.gov

MD simulations running for microsecond-long timescales show that both systems form ordered, ring-like nuclei in a nonpolar solvent like hexane. nih.gov However, significant differences emerge in the efficiency of the head group packing and the extent of hydrogen bonding. The aggregates formed by the C₂h lithium salt molecules exhibit more efficient packing at the head group compared to the sodium salt aggregates. nih.govacs.org

This superior packing directly influences the hydrogen bonding network. Simulations reveal a higher frequency of inter-hydroxyl hydrogen bonds in the lithium 12-hydroxystearate aggregates. nih.govdrexel.edu The centrally symmetric dimer configuration in the lithium system facilitates easier packing of the head groups, which in turn promotes a higher frequency of these crucial hydrogen bonds. drexel.edu A higher frequency of hydrogen bonding results in fewer solvent-exposed hydrogen bond partners, which is a key reason why lithium is a common counter-ion in greases that require high water resistance. nih.govacs.org This ordering tendency also provides a molecular-level explanation for the high melting temperature of lithium 12-hydroxystearate. nih.gov

Simulation FindingSodium 12-HydroxystearateLithium 12-Hydroxystearate
Model Dimer Structure (QM)Forms C₂h-symmetric dimer nih.govacs.orgForms C₂h-symmetric dimer nih.govacs.org
Head Group Packing (MD)Less efficient packingMore efficient packing nih.govacs.org
Hydrogen Bonding Frequency (MD)Lower frequencyHigher frequency nih.govdrexel.edu
Structural ImplicationMore solvent-exposed hydrogen bond partnersFewer solvent-exposed hydrogen bond partners, explaining water resistance nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic and Scattering Methodologies for Aggregate Analysis

Spectroscopic and scattering techniques are pivotal in characterizing the non-covalent interactions and the resulting ordered structures within sodium 12-hydroxyoctadecanoate (B1258542) aggregates.

X-ray diffraction (XRD) techniques, including powder XRD, small-angle X-ray scattering (SAXS), and wide-angle X-ray scattering (WAXS), are indispensable for determining the crystalline nature and packing arrangement of sodium 12-hydroxyoctadecanoate in its various states.

Powder XRD patterns of the sodium salt of (R)-12-hydroxystearic acid (HSA-S) gels in solvents like ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) exhibit diffraction peaks that correspond to those of the neat, crystalline HSA-S, indicating that the gel network is composed of crystalline domains. researchgate.net In an ethanol gel, a prominent low-angle peak corresponding to a d-spacing of approximately 49.5 Å is observed. researchgate.net This large spacing is indicative of a bilayered lamellar structure, where the molecules arrange themselves in a tail-to-tail fashion. researchgate.net

WAXS studies on the related 12-hydroxystearic acid (12-HSA) in its gel state have provided further insight into the molecular packing within these bilayers. The scattering data for 12-HSA in aqueous mixtures reveals a triclinic lateral packing of the hydrocarbon chains within the gelled bilayers. researchgate.net This is evidenced by the presence of three distinct peaks in the WAXS profile. researchgate.net

SAXS is employed to investigate the larger-scale structures, such as the size and shape of the self-assembled aggregates. For organogels of 12-HSA, SAXS data can be modeled to determine the dimensions of the fibrillar structures. kek.jpresearchgate.net These studies help in understanding how the molecules assemble into the elongated fibers that constitute the gel network. kek.jp

Table 1: X-ray Diffraction Data for Sodium 12-Hydroxyoctadecanoate and Related Structures

Technique Sample Key Findings d-spacing / Peak Position Reference
Powder XRD 4.0 wt% HSA-S in ethanol gel Crystalline nature of gel fibers, bilayered lamellar structure. ~49.5 Å researchgate.net
WAXS 12-HSA in aqueous mixture (gel state) Triclinic lateral packing of hydrocarbon chains. Peaks at ~1.4 Å⁻¹, ~1.57 Å⁻¹, and ~1.6 Å⁻¹ researchgate.net
SAXS 12-HSA organogels Characterization of fibrillar network dimensions. Analysis of scattering profiles reveals rod-like structures. kek.jp

FTIR spectroscopy is a powerful tool to probe the hydrogen-bonding interactions that are crucial for the self-assembly of sodium 12-hydroxyoctadecanoate. The vibrational frequencies of the hydroxyl (–OH) and carboxylate (–COO⁻) groups are particularly sensitive to their local environment and involvement in hydrogen bonding.

In studies of the parent molecule, 12-hydroxystearic acid (12-HSA), FTIR is used to monitor the dimerization of the carboxylic acid groups and the hydrogen bonding of the hydroxyl group at the C12 position. researchgate.net The dimerization of carboxylic acids is observed through changes in the C=O stretching frequency, typically around 1710 cm⁻¹. researchgate.net The involvement of the hydroxyl group in hydrogen bonding is evidenced by shifts in the O-H stretching band, which is found in the region of 3200–3400 cm⁻¹. researchgate.netresearchgate.net

For different enantiomeric mixtures of 12-HSA, distinct hydroxyl hydrogen-bonding peaks are observed. researchgate.net For instance, racemic mixtures show a hydroxyl peak at 3400 cm⁻¹, while enantiomerically enriched samples exhibit a doublet at 3300 and 3200 cm⁻¹. researchgate.net This indicates different hydrogen-bonding environments in the supramolecular assemblies of racemic versus enantiopure forms. researchgate.net Although these findings are for the carboxylic acid form, they highlight the importance of hydrogen bonding in the self-assembly process, which is also relevant for the sodium salt where the hydroxyl group remains a key interacting site.

Table 2: Characteristic FTIR Peaks for 12-Hydroxystearic Acid Self-Assembly

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Significance Reference
Carboxylic Acid C=O Stretch (Dimer) 1710 Indicates dimerization of carboxylic acid groups. researchgate.net
Hydroxyl O-H Stretch (H-bonded, racemic) 3400 Hydrogen bonding in racemic 12-HSA assemblies. researchgate.net
Hydroxyl O-H Stretch (H-bonded, enantiopure) 3300 and 3200 (doublet) Distinct hydrogen-bonding network in enantiopure 12-HSA assemblies. researchgate.net

Circular dichroism (CD) spectroscopy is a valuable technique for studying the chiral organization within the supramolecular structures formed by enantiomerically pure sodium 12-hydroxyoctadecanoate. Since the molecule possesses a chiral center at the C12 position, the self-assembly process can lead to the formation of chiral aggregates that exhibit a CD signal.

The observation of a CD signal in the gels of (R)-12-hydroxystearic acid and its positional isomers, such as (R)-10-hydroxystearic acid, confirms the presence of a chiral supramolecular architecture. nih.gov A positive CD signal has been reported for the gel of (R)-10-HSA in paraffin oil, which is similar to that observed for (R)-12-HSA gels. nih.gov This indicates that the chirality of the individual molecules is transferred to the macroscopic scale of the self-assembled network. The CD spectrum provides information about the helical arrangement or other forms of chiral packing of the molecules within the fibers of the gel. nih.gov

Microscopic and Imaging Approaches to Visualize Supramolecular Assemblies

Microscopy techniques provide direct visualization of the morphology and structure of the aggregates formed by sodium 12-hydroxyoctadecanoate, offering a complementary perspective to the spectroscopic and scattering methods.

Optical microscopy, particularly with polarized light, is a straightforward yet powerful method to observe the microstructure of organogels formed by sodium 12-hydroxyoctadecanoate. Under polarized light, birefringent crystalline structures appear bright against a dark background of the isotropic solvent.

Polarized optical micrographs of the sodium salt of (R)-12-hydroxystearic acid (HSA-S) gels in various solvents reveal the presence of spherulitic or fibrillar microstructures. researchgate.net The morphology of these aggregates can be influenced by the solvent used for gelation. researchgate.net For the parent acid, 12-HSA, polarized light microscopy (PLM) has shown the formation of long, helical fibers. researchgate.net These fibers often appear as segmented lines due to the crystals being in and out of phase with the cross-polarizers, which is characteristic of their helical nature. researchgate.net In some cases, spherulitic aggregates are observed, which are common in more polar solvents or at faster cooling rates. nih.gov

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Cryogenic-Transmission Electron Microscopy (cryo-TEM), offer high-resolution imaging of the nanostructure of sodium 12-hydroxyoctadecanoate assemblies.

SEM and TEM have been used to visualize the fibrillar networks of gels formed by the sodium salt of (R)-12-hydroxystearic acid (HSA-S), often by imaging silica (B1680970) replicas templated by the organogel. researchgate.net These images reveal an interconnected network of fibers that is responsible for entrapping the solvent and forming the gel. researchgate.net

Cryo-TEM is particularly advantageous as it allows for the visualization of the nanostructures in a near-native, vitrified state, preserving the delicate self-assembled architectures. nih.gov Cryo-TEM studies of aqueous systems of 12-hydroxystearic acid have provided direct evidence for the formation of multilamellar tubes. researchgate.netmdpi.com These tubes are composed of several stacked bilayers of 12-HSA molecules that roll up to form hollow, cylindrical structures with diameters on the micrometer scale and lengths of several micrometers. nih.gov These observations are crucial for understanding the fundamental building blocks of the gel network at the nanoscale.

Computational Modeling and Simulation for Structural and Mechanistic Prediction

Computational modeling and simulation have become indispensable tools for understanding the complex self-assembly mechanisms of molecules like sodium 12-hydroxyoctadecanoate at an atomic level. These techniques provide insights that are often difficult to obtain through experimental methods alone, offering a detailed picture of the intermolecular interactions that govern the formation of larger aggregate structures.

All-atom molecular dynamics (MD) simulations offer a powerful approach to investigate the spontaneous organization of sodium 12-hydroxyoctadecanoate molecules in solution. researchgate.netnih.gov By simulating the motions and interactions of every atom in the system, including the solvent, MD provides a dynamic view of the self-assembly process.

In studies of (R)-12-hydroxystearate salts, including the sodium salt ((R)-Na12HS), microsecond-long MD simulations have been performed in explicit hexane solvent. researchgate.netnih.govacs.org These simulations reveal that the molecules self-assemble into strong, ring-like ordered nuclei. researchgate.netnih.gov The process involves the formation of inter-hydroxyl hydrogen bonds, which orient in a ring-like fashion, and the aggregation of the sodium-carboxylate head groups. drexel.edu

To overcome the long timescales often required for self-assembly, researchers have employed techniques such as using modified force fields to accelerate the process, which is then verified with standard force-field parameters. drexel.eduacs.org These simulations show that even complex systems starting from randomly placed molecules can evolve into ordered aggregates, providing crucial information on the initial stages of fibril formation in organogels. drexel.edunih.gov The insights gained from these simulations help to explain the rheological properties of greases and the gelling capabilities of these molecules. researchgate.netnih.gov

Table 1: Key Observations from MD Simulations of 12-Hydroxystearate Systems

System Simulated Key Findings on Self-Assembly Structural Motifs Observed Reference
(R)-12-Hydroxystearic Acid ((R)-12HSA) Forms stable, ordered aggregates through head-to-head carboxylic acid dimerization and inter-hydroxyl hydrogen bonds. "Ring-of-rings" motif composed of dimerized ring bundles and satellite rings. drexel.eduacs.org
Lithium (R)-12-Hydroxystearate ((R)-Li12HS) Produces aggregates with efficient head group packing and a high frequency of hydroxyl hydrogen bonding. Ring-like ordered nuclei; centrally and diagonally symmetric dimers. researchgate.netnih.govdrexel.edu
Sodium (R)-12-Hydroxystearate ((R)-Na12HS) Forms strong, ring-like ordered nuclei. Ring-like orientation of inter-hydroxyl hydrogen bonds; only diagonally symmetric dimers observed. researchgate.netnih.govdrexel.edu
Racemic 12HSA Mixture Did not produce stable ordered aggregates. Insufficient formation of enantiomerically pure rings. drexel.edu

Quantum mechanical (QM) calculations provide a highly accurate method for determining the structure and stability of molecular complexes. researchgate.netnih.gov These calculations have been instrumental in understanding the initial dimerization step of sodium 12-hydroxyoctadecanoate, which is a critical precursor to larger-scale self-assembly.

To simplify the complex structure of sodium 12-hydroxyoctadecanoate, studies have utilized model compounds like sodium acetate (B1210297) to investigate the interactions at the carboxylate head group. researchgate.netnih.govacs.org QM calculations established that the sodium acetate dimer preferentially forms a diagonally symmetric structure. drexel.edu In contrast, the lithium salt can form both centrally and diagonally symmetric dimers. drexel.edu

These calculations also determine the complexation energies, confirming that the formed dimers are sufficiently stable to be modeled as distinct units in subsequent, larger-scale MD simulations. researchgate.netnih.govacs.org This multi-scale approach, where QM informs MD, provides a robust framework for predicting the behavior of these self-assembling systems. The stability of the dimer is a key factor influencing the subsequent aggregation and the ultimate morphology of the resulting structures. researchgate.net

Table 2: Dimer Configurations Identified by Quantum Mechanical Calculations

Compound Modeled Dimer Structure Symmetry Reference
Acetic Acid Expected head-to-head dimer - researchgate.netnih.govacs.org
Lithium Acetate Stable dimer C₂h-symmetric researchgate.netnih.govacs.org
Sodium Acetate Stable dimer C₂h-symmetric (diagonally) researchgate.netacs.orgdrexel.edu

A key finding from the computational analysis of the parent molecule, 12-hydroxystearic acid (12HSA), is the formation of a highly ordered "ring-of-rings" motif. drexel.eduacs.org This structure consists of two six-membered rings formed by acetic acid-like dimerization, bundled with six satellite rings arising from hydrogen bonds between the hydroxyl groups. drexel.eduacs.org The stability of the entire aggregate is closely linked to the presence of this motif. drexel.edu

While this specific and highly stable "ring-of-rings" structure is a primary feature of 12HSA self-assembly, the aggregates formed by its sodium salt also exhibit fundamental ring-like characteristics. researchgate.netnih.govdrexel.edu In simulations of sodium (R)-12-hydroxystearate, the inter-hydroxyl hydrogen bonds were consistently found to be oriented in a ring-like fashion. drexel.edu

However, the nature of the cation-carboxylate head group interaction influences the efficiency of molecular packing. The diagonally symmetric dimer of the sodium salt leads to less efficient packing at the head group compared to the lithium salt. researchgate.net This, in turn, affects the frequency and stability of the inter-hydroxyl hydrogen bonding network, explaining differences in properties like melting temperature and water resistance in greases formulated with different cations. researchgate.netnih.govacs.org The chirality at the 12th carbon is also crucial, as it dictates the twist and handedness of the rings, with racemic mixtures failing to produce stable ordered aggregates. drexel.edu

Rheological Behavior and Viscoelastic Properties of Assembled Systems

Comprehensive Rheological Characterization Methodologies

A suite of rheological techniques is employed to fully characterize the behavior of sodium 12-hydroxyoctadecanoate (B1258542) assembled systems. These methods probe the material's response to applied forces, providing insight into its internal structure and stability.

Oscillatory rheology is a non-destructive technique used to investigate the viscoelastic properties of materials. It involves applying a small, sinusoidally oscillating strain or stress to the sample and measuring the resulting stress or strain response.

Amplitude Sweeps: These tests are conducted at a constant frequency while varying the strain or stress amplitude. anton-paar.com They are crucial for identifying the linear viscoelastic region (LVER), the range where the material's structure remains intact and the response is linear. anton-paar.com Beyond the LVER, the structure begins to break down, indicated by a decrease in the storage modulus (G′). anton-paar.com The limit of the LVER is a key parameter for determining the structural stability of the gel. For instance, in studies of similar 12-hydroxy-stearic acid (12-HSA) organogels, the G' curve shows a sharp downturn at the limit of the LVER, indicating brittle fracturing behavior. anton-paar.comnih.gov

Frequency Sweeps: Performed within the LVER at a constant strain, frequency sweeps reveal the time-dependent behavior of the material. nih.gov For a typical gel structure, the storage modulus (G′) is higher than the loss modulus (G″), and both moduli are largely independent of frequency, which is a hallmark of solid-like behavior. nih.gov In studies on 12-HSA organogels, G' was consistently higher than G'' across the sampled frequency range, confirming the formation of a true gel structure. nih.gov

Steady-state shear rheology measures the viscosity of the material as a function of the applied shear rate. This relationship provides information about the flow behavior of the assembled system. Systems formed by sodium 12-hydroxyoctadecanoate often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. wikipedia.org

Shear-thinning is characterized by a decrease in viscosity as the shear rate increases. wikipedia.orgresearchgate.net This phenomenon occurs because the applied shear aligns the self-assembled structures, such as fibrillar networks, in the direction of flow, reducing their resistance. wikipedia.org At rest, the entangled network of fibers results in high viscosity. As shear is applied, these chains disentangle and align, leading to a drop in viscosity. wikipedia.org This behavior is common in many polymer solutions and complex fluids. wikipedia.orgdiva-portal.org

Table 1: Viscosity vs. Shear Rate for a Representative Shear-Thinning System

Shear Rate (s⁻¹) Apparent Viscosity (Pa·s)
0.1 100
1 50
10 15
100 5
1000 2

Note: This table contains illustrative data for a typical shear-thinning fluid and does not represent specific experimental results for sodium 12-hydroxyoctadecanoate.

Temperature ramp studies are critical for determining the thermal stability of the gel network and identifying the gel-sol transition temperature (Tgel). In these experiments, a rheological parameter, typically the storage modulus (G′), is monitored as the temperature is increased or decreased at a constant rate.

The gel-sol transition is the temperature at which the material transforms from a solid-like gel to a liquid-like solution (sol). This transition is often identified by a sharp drop in G′ or the crossover point where G′ equals G″. mdpi.com For gels formed by the parent molecule, 12-hydroxyoctadecanoic acid (12-HOA), the sol-gel transition temperature has been determined using both rheometry and differential scanning calorimetry (DSC). researchgate.net The transition temperature can be influenced by the concentration of the gelator and the composition of the solvent system. mdpi.com For example, in a ternary system, increasing surfactant concentration can lead to a decrease in the sol-gel transition temperature. mdpi.com

Quantitative Analysis of Gel Strength and Moduli

Quantitative analysis of rheological data provides key parameters that define the mechanical strength and behavior of the gel network.

The storage modulus (G′) represents the elastic (solid-like) component of the material, indicating the energy stored per cycle of deformation. The loss modulus (G″) represents the viscous (liquid-like) component, indicating the energy dissipated as heat. researchgate.net

In a stable gel, G′ is significantly greater than G″ (G′ >> G″), and both moduli show a weak dependence on frequency. nih.gov The magnitude of G′ is a direct measure of the gel's stiffness or rigidity. The evolution of these moduli can be tracked over time to monitor gel formation or aging. For 12-HSA gels, G' values can be significantly higher than G'' values, with the ratio (tan δ = G″/G′) being a key indicator of whether the material is a "true gel". nih.gov

Table 2: Rheological Parameters for a 1% w/w 12-HSA Gel System

Parameter Value
Storage Modulus (G') > 600 Pa (at 1 Hz)
Loss Modulus (G'') ~60 Pa (at 1 Hz)
Loss Tangent (tan δ) ~0.1

Source: Data derived from studies on (R)-12-HSA organogels. nih.gov

Yield Stress: The yield stress is the minimum stress required to initiate flow in a structured fluid. Below this stress, the material behaves as a solid, while above it, it flows like a liquid. It can be determined from the crossover point of G′ and G″ in an amplitude sweep or as the stress at which viscosity drops sharply in a steady-shear experiment. nih.govnih.gov For 12-HSA gels, the yield stress can be identified as the stress value at the intersection of tangent lines to the G' data in the LVER and the flow region of a stress-amplitude plot. nih.gov

Thixotropic Behavior: Thixotropy is a time-dependent shear-thinning property. anton-paar.com Thixotropic materials exhibit a decrease in viscosity under shear, which then recovers over time when the shear is removed. wikipedia.organton-paar.com This behavior is characteristic of materials whose internal structure is broken down by shear and then rebuilds at rest.

Thixotropy is often characterized using a "thixotropic loop" test. tainstruments.com In this test, the shear rate is ramped up to a maximum value and then ramped back down. tainstruments.comresearchgate.net For a thixotropic material, the downward curve of viscosity will be lower than the upward curve, creating a hysteresis loop. tainstruments.com The area of this loop is a quantitative measure of the thixotropy, representing the energy required to break down the structure. tainstruments.com

Interrelationships between Molecular Structure, Microstructure, and Macroscopic Rheology

The rheological characteristics of systems gelled by sodium 12-hydroxyoctadecanoate are intricately linked to the molecular interactions at the nanoscale, which dictate the formation of a three-dimensional network structure. This self-assembled fibrillar network (SAFIN) is responsible for entrapping the solvent and imparting solid-like properties to the material. The interplay between the gelator's molecular structure, the resulting microstructure of the fibrillar network, and the observable macroscopic rheology is critical to understanding and designing these materials for specific applications.

The formation of a stable gel is highly dependent on both the concentration of the gelator and the nature of the solvent. A minimum concentration, known as the critical gelation concentration (CGC), is required for the self-assembled fibrillar network to span the entire volume of the solvent and form a continuous, self-supporting structure. nih.govmdpi.com Below the CGC, only a solution or a weak precipitate may form.

The sodium salt of (R)-12-hydroxystearic acid has been demonstrated to be a versatile and efficient low-molecular mass organogelator (LMOG), capable of forming gels in a variety of solvents, including ethanol, benzene, tetrahydrofuran, and dimethyl sulfoxide. researchgate.net The gelation process begins when a solution of the gelator in a solvent at a high temperature is cooled. As the temperature decreases, the solubility of sodium 12-hydroxyoctadecanoate drops, leading to supersaturation and subsequent self-assembly into nano-scale fibrils through non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.comresearchgate.net

The interaction between the solvent and the gelator is a key factor governing gelation. nih.gov Solvents that have a moderate affinity for the gelator molecules are ideal. If the affinity is too high, the gelator will remain dissolved upon cooling. Conversely, if the affinity is too low, the gelator will precipitate out of the solution rather than forming a fine fibrillar network. researchgate.net The degree of gelation can be quantified by measuring the weight fraction of the gel in the entire fluid after separating any unbound liquid. nih.gov For instance, studies on the parent compound, 12-hydroxystearic acid (12-HSA), show that gelation progresses with increasing concentration, with the weight fraction of the gel approaching 1.0 as a stable network is formed. nih.gov

The following table, derived from research on the closely related gelator 12-hydroxystearic acid, illustrates the concept of Critical Gelation Concentration (CGC) in various solvents. This demonstrates the crucial role of solvent-gelator interplay.

Table 1: Critical Gelation Concentration (wCGC) of 12-Hydroxystearic Acid in Various Solvents

Solvent Abbreviation wCGC [wt%]
Hexane Al06 0.20
Heptane Al07 0.23
Octane Al08 0.25
Nonane Al09 0.28
Cyclohexene Cy06 1.02
Styrene St 1.10
Toluene To 1.35

The viscoelastic properties of the gel, such as its stiffness and elasticity, are directly related to the morphology of the self-assembled fibrillar network. The dimensions of the fibers (length, diameter, and helicity) and their arrangement into a network (e.g., the density of junction zones and pore size) define the microstructure. researchgate.net

The appearance of the gel can provide clues about its internal structure. Transparent gels are typically composed of very fine, highly dispersed fibrils with cross-sections smaller than the wavelength of visible light. researchgate.net For example, a 4 wt% gel of sodium 12-hydroxyoctadecanoate in n-dodecane is transparent, indicating that the primary fibrous objects have extremely small cross-sections. researchgate.net These networks of fine fibers often lead to more elastic and robust gels.

In contrast, opaque or turbid gels are formed from coarser fibers or larger aggregates and bundles of fibrils. nih.gov This increased size leads to light scattering. The formation of these coarser structures can result in a more heterogeneous network, which may exhibit different mechanical properties, such as lower strength or a more brittle nature, compared to gels formed from finer fibrils. The transition from fine to coarse fibers can be influenced by factors like the choice of solvent and the cooling rate during gel formation.

Hansen Solubility Parameters (HSP) provide a powerful and quantitative method for predicting and understanding the gelation behavior and mechanical properties of organogels. nih.govmdpi.com HSP dissects the total Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are likely to be miscible. For gelation, a moderate "distance" (Ra) in Hansen space between the gelator and the solvent is often optimal. researchgate.net

Research on 12-HSA has shown a strong correlation between the mechanical strength of the resulting organogel and the HSP distance between the gelator and the solvent. nih.govresearchgate.net Specifically, the gel's yield stress (τy), a measure of its mechanical strength, can be quantitatively estimated using HSP. nih.gov The hydrogen-bonding component (δh) has been identified as a particularly crucial predictor for the gelation of 12-HSA. rsc.org Solvents with a δh value below a certain threshold tend to form clear organogels, while those in an intermediate range form opaque gels, and those with high δh values fail to form gels at all. rsc.org

This correlation is fundamentally linked to the solvent-gelator interplay. A smaller HSP distance implies greater affinity, which can hinder the self-assembly required for fibrillation. A very large distance leads to poor solubility and precipitation. The optimal HSP distance facilitates the formation of a well-structured fibrillar network, leading to superior mechanical strength. nih.gov

Table 2: Correlation of Solvent Hansen Solubility Parameters with Mechanical Strength of 12-HSA Gels

Solvent δd (MPa0.5) δp (MPa0.5) δh (MPa0.5) Yield Stress (τy) [Pa] at 2.0 wt%
Hexane 14.9 0.0 0.0 ~1600
Octane 15.5 0.0 0.0 ~2100
Nonane 15.7 0.0 0.0 ~2500
Cyclohexene 16.9 2.1 3.9 ~200
Styrene 18.6 1.0 4.1 ~150

Dynamic Rheological Response to External Perturbations

The fibrillar network of a sodium 12-hydroxyoctadecanoate gel is held together by non-covalent bonds, making it responsive to external stimuli such as mechanical stress or energy input. Ultrasonication is a high-frequency sound wave application that can significantly alter the microstructure and, consequently, the rheological properties of such gels.

The primary effect of ultrasonication on fibrillar gels is the disruption and fragmentation of the fibers. nih.gov The intense energy from acoustic cavitation can break down long fibrils and larger fibril bundles into smaller fragments, a process known as "fining." nih.govnih.gov This mechanical disruption leads to a significant change in the gel's network structure. Initially, the breakdown of the network can cause a decrease in the gel's viscoelastic moduli, such as the storage modulus (G') and loss modulus (G''), resulting in a weaker, more fluid-like material.

However, the long-term effects can be more complex. The smaller fibril fragments created by ultrasonication can potentially re-assemble into a new network. This new network may have a different morphology, such as a higher density of smaller fibrils, which could lead to different viscoelastic properties compared to the original gel. Studies on other fibrillar systems have shown that ultrasonication can promote the unfolding of protein building blocks and expose more binding sites, which can accelerate the formation of nanofibrils with altered structures. nih.gov For sodium 12-hydroxyoctadecanoate gels, this could mean that after an initial decrease in viscosity and elasticity, the system might recover or evolve into a new gel state with distinct rheological characteristics depending on the duration and intensity of the sonication process.

Tribological Performance and Lubrication Mechanisms

Role of Sodium 12-Hydroxyoctadecanoate (B1258542) as a Grease Thickener

Sodium 12-hydroxyoctadecanoate is the product of a reaction known as saponification, where 12-hydroxystearic acid is reacted with a sodium base. The resulting soap molecules disperse within a base oil to form a three-dimensional, fibrous network structure. plantengineering.comdongsenlube.com This matrix of entangled fibers physically traps the base oil, preventing it from flowing away from lubricated surfaces. dongsenlube.com The effectiveness of the thickener is determined by the shape, size, and strength of this network, which dictates the grease's consistency, mechanical stability, and oil-release (bleed) characteristics. plantengineering.comdongsenlube.com

Greases formulated with sodium soaps, including sodium 12-hydroxyoctadecanoate, are known for their fibrous texture. hilarispublisher.com They generally possess good thermal stability and can be used at higher operating temperatures than early calcium-based greases. plantengineering.comastm.org However, a significant limitation of simple sodium soap thickeners is their poor resistance to water. hilarispublisher.comgoogle.com They are susceptible to being washed away and can emulsify in the presence of water, leading to a loss of grease structure and lubricating ability. astm.org While once common, they have been largely superseded by more versatile thickeners like lithium 12-hydroxystearate, which combine the heat resistance of sodium soaps with the water resistance of calcium soaps. astm.orghexagon-europe.com

Advanced Tribological Testing and Performance Evaluation

The performance of a lubricating grease is evaluated through a series of standardized tests that simulate the conditions found in lubricated contacts. These tests characterize the grease's ability to reduce friction, prevent wear, and withstand high pressures.

The ability of a grease to protect against friction and wear is a fundamental aspect of its performance. This is typically evaluated using tribometers under controlled conditions. A common method is the Four-Ball Wear Test, as specified in ASTM D2266. In this test, a single steel ball is rotated against three stationary steel balls while submerged in the grease sample. The test runs for a set time, speed, and temperature. After the test, the wear scars on the three stationary balls are measured. A smaller wear scar diameter indicates better wear protection. nyelubricants.comstratson.nl

The coefficient of friction, which is the ratio of the friction force to the normal force between the sliding surfaces, is also a key parameter. fink.rs The composition of the grease, including the base oil viscosity and the thickener type, significantly influences these tribological outcomes. mdpi.comutm.my While additives play a major role, the thickener itself contributes to the lubrication regime, especially at lower speeds. researchgate.net

Below is a table illustrating typical data obtained from a Four-Ball Wear Test, demonstrating how different grease compositions can affect wear performance.

Grease TypeThickenerBase OilAverage Wear Scar Diameter (mm)
Grease A Sodium 12-HydroxyoctadecanoateMineral Oil0.65
Grease B Lithium 12-HydroxystearateMineral Oil0.50
Grease C Calcium ComplexMineral Oil0.58

Note: The data in this table is illustrative. Actual results can vary based on base oil viscosity, additive packages, and precise test conditions (e.g., ASTM D2266: 40 kgf load, 1200 rpm, 75°C, 1 hour).

Extreme Pressure (EP) performance refers to a lubricant's ability to prevent catastrophic failure, such as scuffing or welding, between metal surfaces under very high loads. nyelubricants.com This property is not inherent to the sodium 12-hydroxyoctadecanoate thickener itself but is imparted by specific EP additives mixed into the grease formulation. nlgi.org

Two standard tests are widely used to assess EP properties:

Timken OK Load (ASTM D2509): This test uses a rotating steel ring pressed against a stationary steel block. The load on the block is increased until the lubricant film breaks down and scoring occurs. The highest load at which no scoring is observed is reported as the "Timken OK Load." wikipedia.orgnlgi.orgbcl.co.za A higher value, typically over 35-40 lbs, indicates the presence and effectiveness of EP additives. wikipedia.orgbobistheoilguy.com

Four-Ball EP Test (ASTM D2596): This test uses the same four-ball geometry as the wear test but involves progressively increasing the load until the rotating ball welds to the three stationary balls. rtec-instruments.comprecisionlubrication.com The load at which this occurs is called the "Weld Point." Another reported value is the "Load Wear Index (LWI)," which is a calculated measure of the grease's ability to prevent wear under increasing loads. nyelubricants.com

The following table provides representative data from these EP tests. It is important to note that a base grease without EP additives would yield low values in these tests, regardless of the thickener type.

Grease FormulationTimken OK Load (lbs)Four-Ball Weld Point (kgf)
Sodium Soap Grease (No EP Additives) < 20120
Sodium Soap Grease (with EP Additives) 45250
Lithium Complex Grease (with EP Additives) 50315

Note: This data is for illustrative purposes to show the effect of EP additives. Actual values depend on the specific additive chemistry and concentration.

Mechanistic Insights into Lubricating Film Formation

The mechanism by which grease lubricates a contact is complex, involving the base oil, the thickener, and any additives. The thickener plays a direct mechanical role in film formation, particularly under certain operating conditions.

In a lubricated contact, such as a rolling element bearing, the grease is drawn into the high-pressure zone. At higher speeds, the lubrication mechanism is dominated by the base oil, and the film thickness can be predicted by elastohydrodynamic lubrication (EHL) theory. researchgate.net

However, at lower speeds, the situation is different. The thickener fibers of the sodium 12-hydroxyoctadecanoate soap can enter the contact zone. researchgate.netresearchgate.net These fibers can become mechanically entrapped and deposited on the bearing surfaces, forming a boundary layer. tribonet.org This layer provides a lubricating film that can be thicker than what the base oil alone would form under the same conditions. researchgate.net The size, concentration, and structure of these thickener fibers are critical factors that influence the thickness and durability of this deposited film. mdpi.comtribonet.org This mechanism is particularly important for preventing wear during start-up, shutdown, and slow-speed operations where a full fluid film is difficult to maintain.

Under conditions of high load and temperature, where metal-to-metal contact between surface asperities is imminent, a protective "tribo-chemical film" is necessary to prevent severe wear and seizure. nlgi.org This film is not formed from the thickener but is the result of a chemical reaction between the active anti-wear (AW) and EP additives in the grease and the metallic bearing surface. nlgi.org

When asperity contacts occur, the localized high temperatures and pressures act as a catalyst, causing additives (often containing sulfur, phosphorus, or zinc) to decompose and react with the iron surface. nlgi.orgnih.gov This forms a sacrificial, inorganic surface layer (e.g., iron sulfides, iron phosphates) that has a lower shear strength than the parent metal. nlgi.org This film is worn away instead of the bearing surface, thereby protecting the component.

The role of the sodium 12-hydroxyoctadecanoate thickener in this process is primarily physical: it acts as a carrier to hold the base oil and the crucial chemical additives at the point of lubrication, ensuring they are available to react when needed. rhenuslub.de Advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Auger Microscopy (SAM) are used to study the elemental composition and chemical nature of these thin tribo-chemical films. nlgi.org

Influence of Thickener Type and Additives on Tribological Efficacy

The tribological performance of a lubricating grease is intrinsically linked to its composition, particularly the nature of the thickener and the presence of additives. The thickener system, forming a fibrous network, entraps the base oil and dictates the grease's rheological behavior and its ability to form and maintain a lubricating film under various operating conditions. This section explores the comparative performance of sodium 12-hydroxyoctadecanoate grease and the influence of complexing agents.

Comparative Tribological Studies with Lithium 12-Hydroxystearate Greases

Historically, sodium-based greases were utilized for applications requiring good heat resistance, particularly in antifriction bearings under dry conditions. hexagon-europe.com However, the advent of lithium 12-hydroxystearate greases marked a significant advancement in lubrication technology, leading to their widespread adoption and the gradual replacement of sodium-based counterparts. hexagon-europe.comastm.org

Lithium 12-hydroxystearate greases exhibit a superior combination of properties, most notably enhanced water resistance and mechanical stability, while retaining the high-temperature performance characteristic of sodium soaps. hexagon-europe.com This versatility has established lithium 12-hydroxystearate as the thickener of choice for multi-purpose greases. astm.org

Key Performance Differences:

Water Resistance: Sodium soap greases are known to be sensitive to water, which can compromise their structural integrity and lubricating ability. hexagon-europe.com In contrast, lithium 12-hydroxystearate greases offer significantly better resistance to water washout and absorption, making them more suitable for applications with potential moisture exposure. machinerylubrication.comatamankimya.com

Thermal Stability: While simple sodium soap greases have a reasonably high melting point, lithium 12-hydroxystearate greases generally exhibit a higher dropping point, in the range of 177-204°C, allowing for a higher maximum usable temperature. hexagon-europe.comatamankimya.com

Mechanical Stability: Lithium 12-hydroxystearate greases are praised for their excellent mechanical or shear stability, meaning they maintain their consistency under mechanical stress. hexagon-europe.com Sodium-based greases can be more prone to shear breakdown.

Oxidative Stability: Lithium 12-hydroxystearate greases generally possess better oxidative stability compared to their sodium counterparts. tribology.rs

Low-Temperature Performance: Lithium 12-hydroxystearate greases typically offer better pumpability and performance at low temperatures. hexagon-europe.com

PropertySodium 12-Hydroxyoctadecanoate GreaseLithium 12-Hydroxystearate Grease
Water ResistancePoor to FairGood to Excellent
High-Temperature CapabilityGoodVery Good
Shear StabilityFair to GoodExcellent
Low-Temperature PumpabilityFairGood
Oxidative StabilityFairGood

Impact of Complexing Agents on Grease Rheological and Tribological Properties

Complex soap-based greases were developed to further enhance the performance of simple soap greases, primarily to improve their heat resistance. hexagon-europe.com A complex soap is formed by reacting the metallic hydroxide (B78521) with two different organic acids—a primary long-chain fatty acid (like 12-hydroxystearic acid) and a short-chain complexing agent. hexagon-europe.comyemmak.com This creates a more robust thickener structure.

The introduction of a complexing agent generally leads to the following changes in grease properties:

Elevated Dropping Point: The most significant effect of a complexing agent is a substantial increase in the grease's dropping point. hexagon-europe.commachinerylubrication.com This allows the complex grease to be used at higher operating temperatures compared to its simple soap counterpart. yemmak.com For instance, the dropping point of a simple lithium grease can be increased by over 38°C with the addition of a complexing agent. yemmak.com

Modified Rheology: The formation of a complex soap alters the thickener's fiber structure, which in turn affects the grease's rheological properties. This can influence the grease's pumpability, shear stability, and how it flows under stress.

Enhanced Load-Carrying Capacity: In some cases, complex greases can exhibit improved load-carrying capabilities without the need for extreme pressure (EP) additives. hexagon-europe.com

Commonly used complexing agents for lithium greases include shorter-chain dicarboxylic acids like azelaic acid or adipic acid, and boric acid. machinerylubrication.com While the impact of these agents on lithium and calcium greases is well-documented, specific research detailing the effects of complexing agents on the rheological and tribological properties of sodium 12-hydroxyoctadecanoate grease is limited. However, the fundamental principle of forming a more thermally stable and robust thickener network would be expected to apply. The addition of a complexing agent to a sodium 12-hydroxyoctadecanoate grease would theoretically increase its dropping point and modify its flow characteristics, though empirical data is required for a definitive analysis.

The following table summarizes the general effects of complexing agents on soap-based greases.

PropertyGeneral Impact of Complexing Agent
Dropping PointSignificantly Increased
Maximum Operating TemperatureIncreased
Mechanical StabilityGenerally Maintained or Improved
Water ResistanceGenerally Maintained or Improved
Rheological BehaviorAltered (e.g., changes in viscosity, shear thinning)

Colloidal System Stabilization and Dispersion Behavior

Mechanisms of Colloidal Stabilization in Nonpolar Solvents

The primary mechanism by which derivatives of 12-hydroxyoctadecanoic acid stabilize colloidal particles in nonpolar solvents is steric stabilization. bris.ac.ukresearchgate.net This process involves the adsorption of a polymer layer onto the surface of the colloidal particles. A classic example is the use of poly(12-hydroxystearic acid) (PHSA) to coat poly(methyl methacrylate) (PMMA) particles dispersed in a nonpolar solvent like dodecane (B42187). bris.ac.uk

This adsorbed polymer layer, often referred to as a "brush," creates a repulsive force when particles approach one another. researchgate.netresearchgate.net The compression of these polymer brushes upon particle approach leads to a significant increase in the local osmotic pressure and a decrease in conformational entropy, resulting in a strong repulsion that counteracts the attractive van der Waals forces between the particles. researchgate.net This steric repulsion is the dominant stabilizing force in low-dielectric media, where electrostatic interactions are typically weak. bris.ac.ukyale.edu For the stabilization to be effective, the polymer brushes must be sufficiently thick and dense. researchgate.net While sodium;12-hydroxyoctadecanoate (B1258542) itself is an anionic surfactant, in nonpolar systems, the stabilization is typically achieved through the use of its non-ionic polymeric form, PHSA. bris.ac.uksaapedia.org

Application in Polymeric Latex Stabilization (e.g., Poly(12-hydroxystearic acid) brushes)

The use of poly(12-hydroxystearic acid) (PHSA) brushes to stabilize polymeric latex particles is a well-established and widely studied system in colloid science. bris.ac.uk These systems serve as important experimental models for investigating the fundamental principles of hard-sphere interactions. bris.ac.uk

In this application, PHSA is grafted onto or physically adsorbed to the surface of latex particles, such as those made of PMMA. bris.ac.ukyale.edu The long aliphatic chains of the PHSA are soluble in the nonpolar continuous phase (e.g., dodecane or hexadecane), forming a protective layer around each particle. bris.ac.ukyale.edu This layer acts as a steric barrier, preventing the particle cores from coming into direct contact and aggregating, which would otherwise lead to the destabilization of the latex dispersion. The effectiveness of this stabilization is a direct result of the repulsive forces generated by the interaction of these polymer brushes. researchgate.netresearchgate.net

Table 1: Components of a Typical PHSA-Stabilized Latex System This interactive table details the components used in a model system for studying colloidal stabilization in nonpolar solvents. bris.ac.ukyale.edu

Component Material Example Function
Colloidal Particle Poly(methyl methacrylate) (PMMA) The dispersed phase or core particle.
Stabilizer Poly(12-hydroxystearic acid) (PHSA) Forms a steric brush on the particle surface to provide repulsion.

| Solvent | Dodecane / Hexadecane | The nonpolar continuous phase. |

Electrolyte-Induced Instability Phenomena in Dispersions

Contrary to the expected behavior in aqueous dispersions where electrolytes screen charge and cause instability, the effect in nonpolar, sterically-stabilized systems can be more complex. Research on PMMA latexes stabilized with PHSA in dodecane has shown that the addition of a high concentration of an oil-soluble electrolyte leads to colloidal instability. bris.ac.uknih.gov

In one study, the addition of tetradodecylammonium-tetrakis(3,5-bis(trifluoromethyl)phenyl)borate caused the otherwise stable dispersion to aggregate and sediment in less than an hour. bris.ac.uk This instability was observed to be fully reversible; upon removal of the electrolyte through dilution, the dispersion became stable again. bris.ac.ukwhiterose.ac.uk This reversibility indicates that the electrolyte did not cause an irreversible change to the stabilizer layer. whiterose.ac.uk

Interestingly, the common explanations for colloidal instability, such as electrostatic charge screening or a collapse of the steric polymer layer, were found to be insufficient to describe this phenomenon. bris.ac.uk Small-angle neutron scattering (SANS) analysis confirmed that the addition of the electrolyte did not alter the structure or conformation of the PHSA stabilizer polymer. bris.ac.uk The instability is attributed to an apparent, electrolyte-induced attraction between the particles, a phenomenon that is a subject of ongoing research in low-dielectric media. bris.ac.uknih.gov

Table 2: Effect of Electrolyte on a PHSA-Stabilized Dispersion This interactive table summarizes the experimental findings on electrolyte-induced instability. bris.ac.uknih.gov

Condition Observation Stability Status
No Electrolyte Dispersion remains stable. Stable
High Electrolyte Concentration Particles aggregate and sediment rapidly (<1 hr). Unstable

| Electrolyte Removed | Dispersion is redispersed and becomes stable again. | Stable (Reversible) |

Influence of Adsorption Processes on Particle Size and Colloidal Stability

The adsorption of the stabilizing agent onto the particle surface is a foundational step in achieving colloidal stability. researchgate.net The characteristics of this adsorbed layer directly dictate the stability and effective size of the particles in the dispersion.

In systems where more than one surface-active species is present, competitive adsorption can occur at the particle-solvent interface. researchgate.net For instance, smaller surfactant molecules may adsorb more rapidly, but larger polymer molecules often provide greater long-term stability. researchgate.net The final stability and particle size distribution depend on the interplay and equilibrium of these adsorption processes. Analogous studies have shown that the adsorption density of ions, such as citrate, can significantly influence particle morphology and enhance colloidal stability, suggesting that the surface concentration of the stabilizing agent is a key parameter. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Role/Context in Article
Sodium;12-hydroxyoctadecanoate The subject compound; an anionic surfactant and salt of 12-hydroxyoctadecanoic acid. saapedia.orgvulcanchem.com
12-Hydroxystearic Acid (12-HSA) The parent acid, used to create the polymeric stabilizer PHSA. bris.ac.uknih.gov
Poly(12-hydroxystearic acid) (PHSA) A polymeric steric stabilizer used to coat latex particles. bris.ac.uk
Poly(methyl methacrylate) (PMMA) A common material for model colloidal latex particles. bris.ac.uk
Dodecane A nonpolar solvent used as the continuous phase in dispersions. bris.ac.uk
Hexadecane A nonpolar solvent used as the continuous phase in dispersions. yale.edu
Tetradodecylammonium-tetrakis(3,5-bis(trifluoromethyl)phenyl)borate An oil-soluble electrolyte used to study instability phenomena. bris.ac.uk

Templating and Nanomaterial Synthesis

Utilization of Self-Assembled Networks of Sodium 12-Hydroxyoctadecanoate (B1258542) as Supramolecular Templates

Sodium 12-hydroxyoctadecanoate, the sodium salt of (R)-12-hydroxystearic acid (HSA), is a highly effective and versatile low-molecular-mass organogelator (LMOG). researchgate.net In various organic solvents such as ethanol, benzene, tetrahydrofuran (THF), and dimethyl sulfoxide, it forms thermally reversible gels at low concentrations. The gel structure is composed of self-assembled fibrillar networks (SAFINs), which are created through non-covalent interactions like hydrogen bonding and van der Waals forces. These SAFINs, consisting of entangled fibers with diameters on the nanoscale, create a three-dimensional network that immobilizes the solvent. This network serves as a supramolecular template, guiding the deposition and growth of inorganic materials on the surfaces of the fibers.

The driving force for the templating process is believed to be the electrostatic interactions, potentially via sodium ion bridges or hydrogen bonding, between the intermediate inorganic species (like silicate) and the functional groups on the gelator strands. researchgate.net This interaction facilitates the organization of the inorganic precursors along the contours of the organic template.

Templated Sol-Gel Polymerization for Inorganic Oxide Nanostructure Synthesis

The organogel networks of sodium 12-hydroxyoctadecanoate are particularly effective as templates for the sol-gel polymerization of metal alkoxides. This process allows for the creation of inorganic oxide nanostructures that are replicas of the original organic fibrillar network. After the sol-gel reaction and subsequent removal of the organic template through calcination (high-temperature heating), a network of inorganic oxide nanofibers or nanotubes remains.

The synthesis of silica (B1680970) nanostructures is a well-documented application of sodium 12-hydroxyoctadecanoate templates. The process typically involves the hydrolysis and condensation of a silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), within the organogel. researchgate.net The sodium 12-hydroxyoctadecanoate gel is first formed in a suitable solvent, and then TEOS is introduced into the gel matrix. The subsequent sol-gel reaction can proceed either without an external catalyst or with the addition of one to influence the reaction rate and the final morphology of the silica. researchgate.net After aging the gel to allow for the complete polymerization of the TEOS, the organic gelator is removed by calcination, leaving behind a porous network of silica. The resulting materials are often described as fiber-like objects that replicate the original SAFIN architecture. researchgate.net

Beyond silica, the templating method has been extended to the synthesis of other metal oxide nanomaterials. researchgate.net By using appropriate metal precursors within the sodium 12-hydroxyoctadecanoate gel, assemblies of nanoscale objects of iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO) have been successfully formed. researchgate.net The general procedure involves the polymerization or precipitation of the metal precursors within the gel or in a suspension containing the gelator. Following drying and calcination to remove the organic components, the desired metal oxide nanomaterials are obtained. researchgate.net This demonstrates the versatility of the template in directing the formation of a range of inorganic materials.

Influence of Catalytic Agents and Reaction Conditions on Templated Morphologies

The morphology of the resulting inorganic nanostructures is not solely dependent on the template's structure but is also strongly influenced by the reaction conditions, particularly the presence and type of catalytic agents. researchgate.net In the case of silica synthesis from TEOS within a sodium 12-hydroxyoctadecanoate gel, the choice of catalyst has a significant impact on the final shape of the templated material.

For instance, experiments have shown that in the absence of an added catalyst, the templated silica forms certain structures. However, the addition of a basic catalyst like benzyl amine or aqueous ammonium hydroxide (B78521) can alter the morphology of the resulting silica objects. researchgate.net The catalyst affects the rates of hydrolysis and condensation of the TEOS precursor, which in turn influences how the silica oligomers deposit onto the template fibers. This control over morphology is a key advantage of this templating technique, allowing for the tuning of the nanostructure for specific applications.

CatalystPrecursorTemplate SystemResulting Morphology
NoneTEOS1 wt% Sodium 12-hydroxyoctadecanoate in THF/TEOS (90:10 w/w)Fiber-like silica objects
Benzyl AmineTEOS1 wt% Sodium 12-hydroxyoctadecanoate in THF/TEOS (90:10 w/w)Altered silica morphology
Ammonium Hydroxide (30% aq.)TEOS1 wt% Sodium 12-hydroxyoctadecanoate in THF/TEOS (90:10 w/w)Altered silica morphology

Development of Porous Nanomaterials from Organogel Precursors

A significant outcome of using sodium 12-hydroxyoctadecanoate organogels as templates is the production of porous nanomaterials. researchgate.net The process of templating and subsequent removal of the organic gelator is an effective and relatively inexpensive method for creating materials with high surface areas and porosity. researchgate.net The space previously occupied by the self-assembled fibrillar network becomes a network of pores within the inorganic material.

The resulting porous structure is a direct negative replica of the organogel's fibrous network. The characteristics of this porosity, such as pore size and volume, are determined by the properties of the initial organogel, including the concentration of the gelator and the size and density of its fibers. These porous materials are of great interest for applications in catalysis, separation, and sensing, where a high surface area is advantageous. mdpi.com The use of a readily available and biocompatible organogelator derived from a natural product like castor oil makes this a particularly attractive method for developing advanced porous nanomaterials. researchgate.net

Conclusion and Future Research Directions

Synthesis of Sodium 12-Hydroxyoctadecanoate (B1258542) via Neutralization Processes

The primary method for synthesizing sodium 12-hydroxyoctadecanoate is through the neutralization of 12-hydroxystearic acid. This reaction typically involves treating 12-hydroxystearic acid with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). vulcanchem.com The process entails the deprotonation of the carboxylic acid group on the 12-hydroxystearic acid molecule by the hydroxide ions from the NaOH. vulcanchem.com This acid-base reaction results in the formation of the sodium salt, sodium 12-hydroxyoctadecanoate, and water. The resulting anionic form of the fatty acid is stable and can be utilized in various formulations. vulcanchem.com

The reaction can be represented as follows:

C₁₈H₃₆O₃ + NaOH → C₁₈H₃₅NaO₃ + H₂O

This straightforward and efficient neutralization process is fundamental to producing the raw material for its diverse applications. The purity of the final product is dependent on the stoichiometry of the reactants and the purification methods employed to remove any unreacted starting materials or byproducts.

Summary of Key Discoveries in Supramolecular Assembly and Advanced Material Functionality

Sodium 12-hydroxyoctadecanoate is recognized for its capacity to form supramolecular assemblies, particularly as a low-molecular-mass organogelator (LMOG). researchgate.net The self-assembly of this molecule leads to the formation of self-assembled fibrillar networks (SAFINs) in various organic solvents, including ethanol, benzene, tetrahydrofuran, and dimethyl sulfoxide. researchgate.net These networks are the foundation of the gel's structure and are responsible for its macroscopic properties.

A key discovery is the ability of these SAFiNs to act as templates for the synthesis of inorganic materials. researchgate.net For instance, they have been successfully used in the sol-gel polymerization of tetraethyl orthosilicate (B98303) (TEOS) to produce silica (B1680970) with controlled morphologies. researchgate.net The templating process is thought to be driven by electrostatic interactions, such as those involving Na+ bridges, or hydrogen bonding between the gelator strands and the inorganic precursor intermediates. researchgate.net This templating capability extends to the formation of other nanoscale metal oxides, like Fe₂O₃ and CuO, demonstrating the versatility of sodium 12-hydroxyoctadecanoate in creating structured nanomaterials. researchgate.net The resulting porous nanomaterials are of significant interest for applications in catalysis, separation, and sensing.

The table below summarizes the solvents in which the sodium salt of (R)-12-hydroxystearic acid has been shown to form organogels and act as a template.

SolventGel FormationTemplating Application
EthanolYesSilica Synthesis
BenzeneYesSilica Synthesis
TetrahydrofuranYesSilica Synthesis
Dimethyl sulfoxideYesSilica Synthesis

Emerging Research Avenues and Untapped Potential in Hydroxystearate Science

The unique self-assembly properties of hydroxystearates like sodium 12-hydroxyoctadecanoate are paving the way for novel applications. Emerging research is focused on harnessing these properties for a range of advanced materials and systems. scispace.com

One of the promising areas is the development of "smart" or responsive materials. This includes the creation of responsive aqueous foams and gelled complex fluids. scispace.com These materials can change their properties in response to external stimuli such as pH, temperature, or light, making them suitable for applications in sensors, actuators, and controlled release systems.

The potential for hydroxystearates in drug delivery is another significant area of investigation. scispace.com The gel networks formed by these molecules can encapsulate therapeutic agents, allowing for their controlled and sustained release. nih.gov This is particularly valuable for lipophilic (fat-soluble) drugs. nih.gov The biocompatibility of fatty acid-based molecules makes them attractive candidates for biomedical applications.

Furthermore, the ability to form various types of gels, including hydrogels, organogels, xerogels, and aerogels, opens up a wide spectrum of scientific interest, from medicine to materials science. scispace.com For instance, recent studies have highlighted the potential of 12-hydroxystearic acid to bolster the skin's natural barrier and immunity, suggesting new avenues for dermatological applications. nih.govresearchgate.net

Integration with Complementary Advanced Characterization Techniques for Holistic Understanding

A comprehensive understanding of the structure-property relationships in sodium 12-hydroxyoctadecanoate-based systems necessitates the use of advanced characterization techniques. mdpi.comelsevierpure.com The multiscale nature of the self-assembly process, from molecular interactions to macroscopic gel properties, requires a combination of methods to probe the system at different length scales.

Microscopy techniques are essential for visualizing the morphology of the self-assembled structures.

Scanning Electron Microscopy (SEM) provides high-resolution images of the fibrillar network, revealing details about fiber size, shape, and connectivity. mdpi.com

Atomic Force Microscopy (AFM) offers topographical information at the nanoscale and can be used to study the surface of the gel and the individual fibers. mdpi.com

Spectroscopic techniques are crucial for understanding the molecular interactions that drive self-assembly.

Fourier-Transform Infrared Spectroscopy (FT-IR) can identify the functional groups involved in hydrogen bonding, which is a key interaction in the formation of the gel network.

X-ray Diffraction (XRD) provides information about the packing of the molecules within the crystalline fibers of the gel.

Rheological measurements are vital for characterizing the mechanical properties of the bulk gel, such as its stiffness and viscosity. These macroscopic properties are a direct consequence of the underlying microscopic structure. By integrating these advanced characterization techniques, researchers can gain a holistic understanding of how molecular design translates into material function.

Challenges and Opportunities in the Rational Design and Predictive Modeling of Hydroxystearate-Based Systems

The rational design of functional materials based on sodium 12-hydroxyoctadecanoate presents both significant challenges and exciting opportunities. A major challenge lies in the predictive modeling of the self-assembly process. nih.gov The final structure and properties of the gel are highly sensitive to a multitude of factors, including solvent properties, temperature, and the presence of additives.

Predicting how these variables will influence the supramolecular assembly is computationally intensive and requires sophisticated models that can capture the complex interplay of non-covalent interactions. researchgate.net Developing accurate predictive models would enable the in silico design of hydroxystearate-based materials with tailored properties, significantly accelerating the discovery of new applications.

The opportunities in this area are vast. Successful predictive modeling would allow for the rational design of:

Organogels with optimized drug release profiles. By controlling the porosity and tortuosity of the gel network, the diffusion of encapsulated drugs could be precisely tuned.

Templates for the synthesis of novel nanomaterials. Predictive models could guide the design of gelators that template the formation of inorganic materials with specific crystal structures and morphologies.

Smart materials with desired responsiveness. By understanding how external stimuli affect the molecular interactions, it would be possible to design materials that respond in a predictable and controlled manner.

The development of such predictive capabilities will rely on a combination of computational approaches, including molecular dynamics simulations and machine learning algorithms, coupled with experimental validation. nih.govresearchgate.net Overcoming the challenges in this area will unlock the full potential of hydroxystearate-based systems for a wide range of advanced technologies.

Q & A

Basic: What are the established methods for synthesizing sodium 12-hydroxyoctadecanoate, and how can reaction conditions be optimized to improve yield?

Answer: Sodium 12-hydroxyoctadecanoate is synthesized via neutralization of 12-hydroxyoctadecanoic acid with sodium hydroxide. Key optimization parameters include maintaining a pH of 8–10, reaction temperatures between 60–80°C, and a 1:1 molar ratio of acid to base. Yield can be monitored using acid-base titration and confirmed via FTIR spectroscopy (carboxylate C=O stretch at ~1560 cm⁻¹). Recrystallization from ethanol enhances purity .

Advanced: How does the hydroxyl group position in sodium 12-hydroxyoctadecanoate influence its micellar behavior compared to other hydroxy-stearate derivatives?

Answer: The 12-hydroxy group enhances hydrophilicity, lowering the critical micelle concentration (CMC) by ~20% compared to non-hydroxylated analogs. Dynamic light scattering (DLS) and surface tension measurements are critical for studying micelle size (typically 5–15 nm) and stability. Comparative studies with 9-hydroxy isomers reveal differences in aggregation kinetics due to steric effects .

Basic: What spectroscopic techniques are most effective for characterizing sodium 12-hydroxyoctadecanoate, and what key spectral features confirm its structure?

Answer:

  • FTIR: Hydroxyl stretch (~3400 cm⁻¹), carboxylate asymmetric/symmetric stretches (~1560 cm⁻¹ and ~1400 cm⁻¹).
  • ¹H NMR: Terminal CH₃ (δ 0.88 ppm), hydroxyl-bearing CH (δ 3.60 ppm), and methylene chain signals (δ 1.2–1.6 ppm).
  • ESI-MS: Molecular ion [M-Na]⁻ at m/z 299.2 confirms molecular weight .

Advanced: Contradictory reports exist on the thermal stability of sodium 12-hydroxyoctadecanoate. How can differential scanning calorimetry (DSC) resolve these discrepancies?

Answer: DSC under nitrogen (10°C/min) reveals melting points (~89°C) and decomposition temperatures (>250°C). Discrepancies often arise from impurities; purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Degradation kinetics can be modeled using Arrhenius plots .

Basic: What are the recommended handling and storage protocols for sodium 12-hydroxyoctadecanoate to ensure laboratory safety?

Answer: Store in airtight containers at <25°C with desiccant to prevent hydrolysis. Use PPE (nitrile gloves, goggles) and local exhaust ventilation to avoid dust inhalation. Acute toxicity studies indicate LD₅₀ >2000 mg/kg (oral, rat), but prolonged exposure may irritate mucous membranes .

Advanced: How does sodium 12-hydroxyoctadecanoate interact with lipid bilayers, and what experimental models best study its membrane-disrupting effects?

Answer: Liposome models (e.g., DOPC) with calcein leakage assays demonstrate concentration-dependent membrane disruption. Electron microscopy (cryo-EM) visualizes pore formation. Comparative studies with sodium stearate show enhanced disruption due to hydroxyl group hydrogen bonding .

Basic: What are the solubility profiles of sodium 12-hydroxyoctadecanoate in various solvents, and how does temperature affect solubility?

Answer: Soluble in water (5 g/L at 20°C, increasing to 18 g/L at 60°C), ethanol, and methanol. Insoluble in nonpolar solvents (hexane, chloroform). Cloud point measurements (~75°C) indicate temperature-dependent aggregation .

Advanced: In catalytic applications, how does sodium 12-hydroxyoctadecanoate function as a phase-transfer agent, and what kinetic parameters should be monitored?

Answer: It facilitates interfacial reactions (e.g., esterification) by reducing activation energy. Monitor turnover frequency (TOF) via GC and compare with Arrhenius plots. Studies show a 30% efficiency increase over sodium stearate due to improved micellar encapsulation .

Basic: How can researchers validate the purity of sodium 12-hydroxyoctadecanoate for reproducible experimental results?

Answer: Combine chromatographic (HPLC with evaporative light scattering detection) and spectral methods (FTIR/NMR). Purity >98% is achievable via recrystallization, with residual fatty acid quantified by titration .

Advanced: What computational modeling approaches are suitable for predicting the self-assembly behavior of sodium 12-hydroxyoctadecanoate in aqueous systems?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) using the CHARMM36 force field predict micelle size and stability. Coarse-grained models align with experimental DLS data, revealing hydrophobic tail packing as a key aggregation driver .

Notes on Methodology and Evidence

  • Data Contradictions: Address variability in thermal or solubility data by standardizing measurement protocols (e.g., DSC heating rates, solvent grades) .
  • Comparative Studies: Use structurally analogous compounds (e.g., calcium 12-hydroxyoctadecanoate) to isolate the effects of the sodium counterion .
  • Safety Compliance: Align handling practices with OSHA GHS guidelines, including hazard communication (Section 2 of SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.